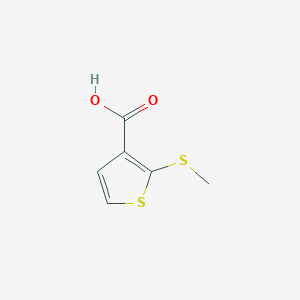

2-(Methylthio)thiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

2-methylsulfanylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S2/c1-9-6-4(5(7)8)2-3-10-6/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABWPIYTBMFEBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376307 | |

| Record name | 2-(Methylsulfanyl)thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71154-30-8 | |

| Record name | 2-(Methylthio)-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71154-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulfanyl)thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Methylthio)thiophene-3-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(Methylthio)thiophene-3-carboxylic acid

Abstract

This compound, a substituted thiophene derivative, is a heterocyclic building block of significant interest to the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, a thioether, and an electron-rich thiophene ring, offers a versatile platform for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic profile, reactivity, and synthetic routes. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics in their work. We will delve into the mechanistic insights behind its key reactions, provide actionable experimental protocols, and discuss its applications as a scaffold for novel therapeutic agents and functional materials.

Nomenclature and Molecular Structure

Correctly identifying a chemical entity is the foundation of scientific communication. This compound is systematically named according to IUPAC conventions, with its structure and key identifiers summarized below.

-

IUPAC Name: this compound

-

CAS Number: 71154-30-8[1]

-

Molecular Formula: C₆H₆O₂S₂

-

Molecular Weight: 174.24 g/mol

-

SMILES: CS(c1sccc1C(O)=O)

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 71154-30-8[1] |

| Molecular Formula | C₆H₆O₂S₂ |

| Molar Mass | 174.24 g/mol |

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its functional groups and related structures.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Observation | Rationale |

|---|---|---|

| Melting Point | Solid at room temperature | The presence of the carboxylic acid allows for strong intermolecular hydrogen bonding, typically leading to a solid state with a relatively high melting point, similar to related compounds like 2-Methyl-Thiophene-3-Carboxylic Acid (m.p. 140-144 °C)[2]. |

| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Methanol)[3]. | The polar carboxylic acid group imparts some water solubility, but the larger, nonpolar thiophene and methylthio backbone limits it. Solubility is expected in polar organic solvents. |

| pKa | ~3.5 - 4.5 | The pKa is expected to be in the typical range for carboxylic acids. The electron-donating nature of the methylthio group may slightly increase the pKa compared to thiophene-3-carboxylic acid. |

The Spectroscopic Profile: A Scientist's Fingerprint

Spectroscopic analysis is crucial for structure verification and purity assessment. The expected spectral data for this compound are outlined below.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | ~10-13 ppm (s, 1H): Broad singlet for the carboxylic acid proton (-COOH).~7.0-7.5 ppm (m, 2H): Two doublets corresponding to the two protons on the thiophene ring.~2.5 ppm (s, 3H): Singlet for the methylthio group protons (-SCH₃). |

| ¹³C NMR | ~165-175 ppm: Carbonyl carbon of the carboxylic acid.~120-140 ppm: Four signals for the sp² hybridized carbons of the thiophene ring.~15-20 ppm: Signal for the methyl carbon of the methylthio group. |

| IR (Infrared) | ~2500-3300 cm⁻¹: Broad O-H stretch of the carboxylic acid.~1680-1710 cm⁻¹: Strong C=O stretch of the carboxylic acid[4][5].~1400-1450 cm⁻¹: C-H bending of the methyl group.~650-700 cm⁻¹: C-S stretching vibrations. |

| Mass Spec. (MS) | [M]⁺: Molecular ion peak at m/z = 174.[M-OH]⁺: Fragment at m/z = 157.[M-COOH]⁺: Fragment at m/z = 129. |

Synthesis and Purification

The synthesis of this compound can be achieved through established organometallic methodologies. A common and effective approach involves the directed ortho-metalation of a thiophene precursor followed by carboxylation.

Retrosynthetic Analysis

A logical disconnection approach points to 2-(methylthio)thiophene as a readily accessible starting material. The carboxylic acid group can be installed via a formylation or carboxylation reaction targeting the 3-position.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol: Lithiation and Carboxylation

This protocol describes a robust method starting from 2-(methylthio)thiophene. The choice of n-butyllithium (n-BuLi) is critical as it is a strong base capable of deprotonating the thiophene ring. The reaction is performed at low temperatures to prevent side reactions.

Materials:

-

2-(Methylthio)thiophene

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas (Argon) inlet.

-

Reaction Initiation: Dissolve 2-(methylthio)thiophene (1 equivalent) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-BuLi (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at this temperature for 1-2 hours. The formation of the lithiated intermediate is the key step.

-

Carboxylation: Crush a sufficient quantity of dry ice and add it portion-wise to the reaction mixture. Causality Note: Using a large excess of solid CO₂ ensures complete reaction and helps maintain the low temperature. The lithiated intermediate acts as a potent nucleophile, attacking the electrophilic carbon of CO₂.

-

Quenching and Workup: Allow the mixture to slowly warm to room temperature. Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Final Product: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is governed by its three distinct functional domains: the carboxylic acid, the thiophene ring, and the methylthio group.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid is the most versatile handle for derivatization, primarily through nucleophilic acyl substitution. The reactivity of its derivatives follows a well-established trend based on the leaving group's ability.[6]

Caption: Reactivity hierarchy of carboxylic acid derivatives.

Key Reactions:

-

Amide Bond Formation: This is a cornerstone reaction in drug discovery. Direct condensation with an amine is inefficient. Activation of the carboxylic acid is required, typically using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-Hydroxysuccinimide) or converting the acid to a more reactive acyl chloride.[7][8]

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acyl chloride intermediate provides the corresponding ester.

-

Conversion to Acyl Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride readily converts the carboxylic acid to the highly reactive 2-(methylthio)thiophene-3-carbonyl chloride, a key intermediate for synthesizing amides and esters under mild conditions.

Reactions at the Thiophene Ring

The thiophene ring is electron-rich and susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome is dictated by the competing directing effects of the electron-donating -SCH₃ group (ortho, para-directing) and the electron-withdrawing -COOH group (meta-directing). The activating -SCH₃ group generally dominates, directing incoming electrophiles primarily to the C5 position.

Reactions of the Methylthio Group

The sulfur atom of the methylthio group is nucleophilic and can be readily oxidized. This provides a method to modulate the electronic properties of the entire molecule.

Caption: Oxidation pathway of the methylthio group.

-

Oxidation to Sulfoxide: Using one equivalent of a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures yields the corresponding sulfoxide.

-

Oxidation to Sulfone: Using an excess of the oxidizing agent or stronger conditions converts the thioether or sulfoxide into the sulfone. This transformation significantly withdraws electron density from the thiophene ring, altering its reactivity.

Applications in Research and Development

The structural motifs present in this compound make it a valuable scaffold in several research areas.

-

Medicinal Chemistry: Thiophene derivatives are prevalent in pharmaceuticals.[9][10] This compound serves as a key building block for creating libraries of novel compounds. For instance, related 2-aminothiophene-3-carboxylic acid esters have been identified as highly selective cytostatic agents against various cancer cell lines.[11] Furthermore, substituted tetrahydro-benzothiophene derivatives are potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a target for autoimmune diseases.[12] The carboxylic acid allows for the introduction of diverse amide functionalities, enabling structure-activity relationship (SAR) studies.

-

Materials Science: The thiophene core is a fundamental unit in conducting polymers and organic electronics. Derivatization of this scaffold can be used to tune the electronic properties of materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds like 2-methylthiophene-3-carboxylic acid can provide authoritative guidance.[13]

Table 4: GHS Hazard Information (Based on Analogs)

| Hazard Class | Statement | Precautionary Codes |

|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed[13][14] | P264, P270, P301+P312 |

| Skin Corrosion/Irritation | H315: Causes skin irritation[13][14] | P280 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[13][14] | P280, P305+P351+P338 |

| STOT - Single Exposure | H335: May cause respiratory irritation[13][14] | P261, P271 |

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14] Avoid breathing dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). 2-Methylthiophene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). 2-methylthiophene-3-carboxylicaci. Retrieved from [Link]

-

Bouling Chemical Co., Limited. (n.d.). 2-Methyl-Thiophene-3-Carboxylic Acid. Retrieved from [Link]

- Podgorski, I., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry.

-

Farmacia Journal. (n.d.). New derivatives of 2-thiophene carboxylic acid: synthesis, structure and antimicrobial studies. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

MDPI. (n.d.). Thiophene-3-carbonyl Chloride. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Thiophene, 2-chloromethyl. Retrieved from [Link]

- Google Patents. (n.d.). EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid.

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Thiophene Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

PubMed. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction between a carboxylic acid and an amine to form an amide. Retrieved from [Link]

-

MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Alchemist-chem.com. (n.d.). 2-Aminothiophene-3-Carboxylic Acid Methyl Ester. Retrieved from [Link]

-

MDPI. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN101880271A - Synthesis method of 2-thiophene acetylchloride.

-

ResearchGate. (2022). Options for Carboxylic acid and Amine conjugation in presence of Thiols?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Retrieved from [Link]

-

PubMed Central (PMC). (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]

Sources

- 1. 71154-30-8|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Methyl-Thiophene-3-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]

- 3. 2-Aminothiophene-3-Carboxylic Acid Methyl Ester Supplier China | CAS 25221-54-9 | Properties, Uses & Safety [quinoline-thiophene.com]

- 4. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. mdpi.com [mdpi.com]

- 11. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Methylthiophene-3-carboxylic acid | C6H6O2S | CID 4625409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 2-(Methylthio)thiophene-3-carboxylic acid

This guide provides a comprehensive technical overview of 2-(Methylthio)thiophene-3-carboxylic acid, CAS Number 71154-30-8, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into the core aspects of this heterocyclic building block, moving beyond surface-level data to explore the causality behind its synthesis and its strategic application in modern chemistry.

Introduction: A Versatile Heterocyclic Scaffold

This compound is a substituted thiophene derivative that has garnered interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a thiophene ring functionalized with both a carboxylic acid and a methylthio group, offers multiple reaction sites for chemical modification. The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, known for its bioisosteric relationship with the benzene ring, which can enhance pharmacological activity and modulate physicochemical properties.[1] This unique combination of functional groups makes it a valuable precursor for creating diverse molecular architectures, particularly in the development of novel therapeutic agents and functional materials.

Physicochemical and Structural Characteristics

A foundational understanding of a compound's physical and chemical properties is paramount for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 71154-30-8 | N/A |

| Molecular Formula | C₆H₆O₂S₂ | N/A |

| Molecular Weight | 174.24 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Appearance | Solid (Typical) | [2] |

| Purity | Typically >97% | [2] |

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} Structure of this compound

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely detailed in standard literature, however, a logical and effective synthetic strategy can be devised based on established organometallic chemistry principles, particularly the directed ortho-metalation (DoM) of thiophene derivatives.[3] The carboxylic acid group is a known director for ortho-lithiation, providing a reliable method for functionalizing the adjacent C2 position.[3]

A plausible and efficient synthetic route starts from the commercially available thiophene-3-carboxylic acid.

dot graph synthesis_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

} Plausible synthetic workflow for this compound.

Step-by-Step Synthetic Protocol

The following protocol is a well-reasoned approach based on the principles of directed ortho-metalation and electrophilic quenching.

Materials:

-

Thiophene-3-carboxylic acid

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Anhydrous Tetrahydrofuran (THF)

-

Dimethyl disulfide ((CH₃)₂S₂)

-

Hydrochloric acid (HCl), aqueous solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve thiophene-3-carboxylic acid in anhydrous THF.

-

Deprotonation and Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add two equivalents of a strong base, such as n-BuLi or LDA. The first equivalent deprotonates the carboxylic acid, while the second equivalent removes a proton from the C2 position of the thiophene ring, forming a dianion intermediate.[3]

-

Electrophilic Quench: While maintaining the low temperature, slowly add one equivalent of dimethyl disulfide to the reaction mixture. The lithiated carbon at the C2 position will act as a nucleophile, attacking one of the sulfur atoms of the dimethyl disulfide and displacing a methylthiolate anion.

-

Reaction Quench and Workup: After stirring for a few hours at low temperature, quench the reaction by slowly adding an aqueous solution of hydrochloric acid until the pH is acidic. This step protonates the carboxylate and any remaining base.

-

Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the thiophene ring. A singlet with an integration of three protons will be present for the methylthio group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals: four for the thiophene ring carbons (two quaternary and two tertiary), one for the carboxylic acid carbonyl carbon, and one for the methyl carbon of the methylthio group.

-

FT-IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and characteristic peaks for the C-S bonds and the thiophene ring.[4]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (174.24 g/mol ).

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a key building block in the synthesis of more complex molecules. Thiophene-based compounds are integral to a wide array of pharmaceuticals and agrochemicals.[1][5]

While specific drug synthesis pathways citing this exact intermediate are proprietary or less commonly published, its structural motifs are present in various biologically active compounds. For instance, a patent for pharmaceutical compounds with potential therapeutic uses describes the synthesis of related 2-methylthiothiophene-3-carboxylic acid derivatives.[6] This suggests that this compound is a valuable intermediate for creating libraries of compounds for high-throughput screening in drug discovery programs.

The dual functionality of the carboxylic acid and the methylthio group allows for orthogonal chemical transformations. The carboxylic acid can be readily converted into amides, esters, or other functional groups, while the methylthio group can be oxidized to a sulfoxide or sulfone, further diversifying the molecular scaffolds that can be accessed from this starting material.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis, achievable through established organometallic techniques, provides access to a unique scaffold with multiple points for further functionalization. As the demand for novel heterocyclic compounds continues to grow, the importance of intermediates like this compound in the development of next-generation pharmaceuticals and advanced materials is set to increase.

References

-

ChemBK. 2-methylthiophene-3-carboxylicaci. Available at: [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]

-

PubChem. 2-Methylthiophene-3-carboxylic acid. Available at: [Link]

-

Supporting Information. Visible Light Photocatalytic Synthesis of Benzothiophenes. Available at: [Link]

-

Justia Patents. Organic compounds and their use as pharmaceuticals. Available at: [Link]

-

IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available at: [Link]

- Google Patents. Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.

-

Supporting Information. Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. Available at: [Link]

- Google Patents. Thiophene saccharines.

-

Hebei Zhuanglai Chemical Trading Co.,Ltd. Exploring the potential application of pharmaceutical intermediates in drug synthesis. Available at: [Link]

-

NIST WebBook. Thiophene, 2-methyl-. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. Available at: [Link]

-

The Chemistry Behind Advanced Synthesis: Focus on Thiophene Carboxylic Acids. Available at: [Link]

-

PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. Available at: [Link]

-

PubChem. Thiophene-3-carboxylic acid. Available at: [Link]

-

ACS Publications. The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation. Available at: [Link]

- Google Patents. Process for preparing thiophene derivatives.

-

Chemchart. Thiophene-3-carboxylic acid (88-13-1). Available at: [Link]

-

PubChem. 2-Methylthiophene. Available at: [Link]

- Google Patents. Processes for producing 3-(methylthio) thiophene.

-

Wikipedia. Thiophene-3-acetic acid. Available at: [Link]

Sources

- 1. Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]

- 2. 2-methyl-5-(methylthio)thiophene-3-carboxylic acid | 1547647-08-4 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 6. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to 2-(Methylthio)thiophene-3-carboxylic acid and its Analogs for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research for "2-(Methylthio)thiophene-3-carboxylic acid" yielded limited specific data. This guide will focus on the closely related and well-documented compound, 2-Methylthiophene-3-carboxylic acid , as a representative model for this class of thiophene derivatives. The principles, protocols, and analyses presented are broadly applicable to substituted thiophene-3-carboxylic acids and will serve as a valuable resource for researchers in the field.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene and its derivatives are cornerstone heterocyclic compounds in modern drug discovery, prized for their versatile biological activities.[1][2] These sulfur-containing aromatic rings are key components in a wide array of therapeutic agents, demonstrating anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The unique electronic and structural characteristics of the thiophene ring allow it to act as a bioisostere for phenyl groups, enhancing pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a deep dive into the molecular structure, synthesis, and potential applications of 2-Methylthiophene-3-carboxylic acid, a significant building block for novel therapeutics.

Molecular Structure and Physicochemical Properties

The molecular architecture of 2-Methylthiophene-3-carboxylic acid, with a methyl group at the C2 position and a carboxylic acid at the C3 position, dictates its reactivity and biological interactions.

Structural Elucidation

The IUPAC name for this compound is 2-methylthiophene-3-carboxylic acid.[5] Its structure is characterized by a five-membered thiophene ring.

Key Structural Identifiers:

-

Molecular Formula: C₆H₆O₂S[5]

-

Molecular Weight: 142.18 g/mol [5]

-

CAS Number: 1918-78-1[5]

-

SMILES: CC1=C(C=CS1)C(=O)O[5]

-

InChI: InChI=1S/C6H6O2S/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H,7,8)[5]

Physicochemical Data

A comprehensive understanding of the physicochemical properties is crucial for predicting the compound's behavior in biological systems and for designing synthetic routes.

| Property | Value | Source |

| Melting Point | 106-111 °C | [6] |

| Boiling Point (Predicted) | 271.5±20.0 °C | [6] |

| Density (Predicted) | 1.319±0.06 g/cm³ | [6] |

| Flash Point | 118 °C | [6] |

| pKa (Predicted) | 3.84±0.10 | ChemAxon |

Synthesis and Mechanistic Insights

The synthesis of 2-Methylthiophene-3-carboxylic acid can be achieved through various organic reactions. A common and effective method involves the ortho-lithiation of 3-thiophenecarboxylic acid followed by methylation.

Synthetic Pathway Overview

The following diagram illustrates a typical synthetic route:

Caption: Synthetic pathway for 2-Methylthiophene-3-carboxylic acid.

Detailed Experimental Protocol

This protocol is based on established procedures for the methylation of thiophene derivatives.[6]

Materials:

-

3-Thiophenecarboxylic acid

-

n-Butyllithium (n-BuLi) in hexane

-

Diisopropylamine

-

Tetrahydrofuran (THF), anhydrous

-

Iodomethane (CH₃I)

-

6N Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous THF at 0 °C.

-

Slowly add n-butyllithium dropwise to the solution, maintaining the temperature at 0 °C. Stir for 40 minutes to generate Lithium Diisopropylamide (LDA).

-

Cool the reaction mixture to -60 °C.

-

Slowly add a solution of 3-thiophenecarboxylic acid in anhydrous THF. Continue stirring at -60 °C for 1 hour.

-

Add iodomethane to the reaction mixture and allow it to gradually warm to room temperature. Stir for an additional hour.

-

Quench the reaction by adding water.

-

Acidify the mixture to pH 1 with 6N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., water/acetic acid) to obtain pure 2-Methylthiophene-3-carboxylic acid.[6]

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents reaction of the highly reactive organolithium reagents with atmospheric oxygen and moisture.

-

Low Temperature (-60 °C to -78 °C): Essential for the stability of the lithiated intermediate and to prevent side reactions.

-

LDA as a Base: A strong, non-nucleophilic base that selectively deprotonates the position ortho to the carboxylic acid group, directed by the carboxylate.

Spectroscopic Characterization

Structural confirmation of the synthesized 2-Methylthiophene-3-carboxylic acid is achieved through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the electronic environment of the hydrogen atoms in the molecule.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene-H (d) | 7.45 | Doublet | 5.4 |

| Thiophene-H (d) | 7.01 | Doublet | 5.4 |

| Methyl-H (s) | 2.78 | Singlet | N/A |

Data adapted from similar compounds.[6]

¹³C NMR Spectroscopy

Carbon NMR spectroscopy identifies the carbon skeleton of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~165-170 |

| Thiophene-C (quaternary) | ~135-140 |

| Thiophene-C (quaternary) | ~130-135 |

| Thiophene-CH | ~125-130 |

| Thiophene-CH | ~120-125 |

| CH₃ | ~15-20 |

Predicted values based on standard chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1680-1710 | Stretching |

| C-O (Carboxylic Acid) | 1210-1320 | Stretching |

| C-S (Thiophene) | 690-710 | Stretching |

Characteristic absorption ranges for the respective functional groups.

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound.

-

Expected [M+H]⁺: 143.0161

-

Expected [M-H]⁻: 141.0015

Calculated exact mass for C₆H₆O₂S.

Reactivity and Potential for Derivatization

The presence of both a carboxylic acid and a thiophene ring offers multiple sites for chemical modification, making 2-Methylthiophene-3-carboxylic acid a versatile intermediate.

Caption: Potential reaction pathways for derivatization.

Applications in Drug Discovery and Materials Science

Thiophene derivatives are of significant interest due to their wide range of biological activities. While specific applications for 2-Methylthiophene-3-carboxylic acid are not extensively documented, its structural motifs are present in many pharmacologically active compounds.

Potential Therapeutic Areas

-

Antimicrobial Agents: Thiophene-based compounds have shown promise as antibacterial and antifungal agents.[7]

-

Anticancer Agents: The thiophene scaffold is a component of various kinase inhibitors and other anticancer drugs.[3]

-

Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a thiophene ring.

The derivatization of the carboxylic acid group into amides or esters can lead to compounds with enhanced biological activity and improved pharmacokinetic properties.

Materials Science

Thiophene-containing molecules are fundamental units in the synthesis of conducting polymers and organic semiconductors, which have applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion and Future Perspectives

2-Methylthiophene-3-carboxylic acid is a valuable heterocyclic building block with significant potential for the development of novel pharmaceuticals and advanced materials. Its straightforward synthesis and the versatility of its functional groups allow for the creation of diverse chemical libraries for high-throughput screening. Future research should focus on the synthesis and biological evaluation of novel derivatives to explore their full therapeutic potential. The insights and protocols provided in this guide aim to empower researchers to advance the field of medicinal chemistry through the exploration of this promising class of compounds.

References

-

AOBChem. (n.d.). 2-methyl-5-(methylthio)thiophene-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylthiophene-3-carboxylic acid. Retrieved from [Link]

- Asif, M. (2015). A review on biological activities of thiophene and its derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 269-281.

-

Beilstein Journals. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

PubMed Central (PMC). (2024, August 20). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]

-

ResearchGate. (2020). Biological and Pharmacological Activity of Thiophene and its Derivatives. Retrieved from [Link]

-

PubMed. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalwjarr.com [journalwjarr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methylthiophene-3-carboxylic acid | C6H6O2S | CID 4625409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-METHYL-THIOPHENE-3-CARBOXYLIC ACID | 1918-78-1 [chemicalbook.com]

- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(Methylthio)thiophene-3-carboxylic acid

Introduction

2-(Methylthio)thiophene-3-carboxylic acid is a vital heterocyclic building block in the landscape of pharmaceutical and materials science research. Its unique substitution pattern, featuring a methylthio group at the 2-position and a carboxylic acid at the 3-position, imparts specific electronic and steric properties that are leveraged in the design of novel bioactive molecules and functional materials. This guide provides an in-depth exploration of the primary synthetic pathways to this important intermediate, offering a blend of theoretical insights and practical considerations for researchers, scientists, and professionals in drug development.

The strategic importance of this molecule lies in its utility as a scaffold for more complex chemical entities. The carboxylic acid moiety serves as a versatile handle for amide bond formation, esterification, and other functional group transformations, while the methylthio group can be further oxidized to sulfoxides and sulfones, modulating the electronic and solubility characteristics of the parent molecule.

This document will detail three principal synthetic strategies for the preparation of this compound, each with its own set of advantages and challenges. These pathways are:

-

Pathway A: Carboxylation of 2-(Methylthio)thiophene. This approach leverages the commercially available starting material and focuses on the regioselective introduction of the carboxylic acid group.

-

Pathway B: Functional Group Interconversion from 2-Aminothiophene-3-carboxylate Esters. This route builds upon the well-established Gewald reaction and subsequent transformation of the amino group.

-

Pathway C: Ring Construction via Cyclization Reactions. This strategy involves the formation of the thiophene ring from acyclic precursors already bearing the required functionalities.

Each section will provide a detailed examination of the underlying chemical principles, step-by-step experimental protocols where available, and a critical analysis of the methodology.

Pathway A: Carboxylation of 2-(Methylthio)thiophene

This pathway is arguably the most direct, commencing with the readily available 2-(methylthio)thiophene. The core of this strategy is the regioselective introduction of a carboxylic acid group at the 3-position. This is typically achieved through a metalation-carboxylation sequence.

Causality Behind Experimental Choices

The regioselectivity of the metalation of substituted thiophenes is a well-studied area. For 2-substituted thiophenes, direct deprotonation with a strong base like n-butyllithium (n-BuLi) typically occurs at the most acidic position, which is the C5 position due to the influence of the sulfur heteroatom. However, to achieve carboxylation at the C3 position, alternative strategies are required. One common approach is to utilize a directed metalation strategy or to exploit thermodynamic control to favor the formation of the 3-lithiated intermediate.

Experimental Protocol (Generalized)

-

Metalation: To a solution of 2-(methylthio)thiophene in an anhydrous ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise at -78 °C.

-

Isomerization (optional but often necessary): The reaction mixture is allowed to warm to a higher temperature (e.g., 0 °C or room temperature) for a specific period to allow for the potential isomerization of the initially formed 5-lithio species to the more thermodynamically stable 3-lithio species. The progress of this isomerization can be monitored by quenching aliquots with a suitable electrophile and analyzing the product mixture.

-

Carboxylation: The solution of the lithiated thiophene is then cooled back to -78 °C and poured over a slurry of freshly crushed dry ice (solid CO2).

-

Work-up: The reaction is quenched with water or dilute acid. The aqueous layer is then acidified to precipitate the carboxylic acid, which can be extracted with an organic solvent.

-

Purification: The crude product is purified by recrystallization or column chromatography.

| Parameter | Typical Conditions |

| Starting Material | 2-(Methylthio)thiophene |

| Reagents | n-Butyllithium, Dry Ice (CO2) |

| Solvent | Anhydrous THF |

| Temperature | -78 °C to room temperature |

| Reaction Time | 1-4 hours |

| Yield | Moderate to good (highly dependent on regioselectivity) |

Pathway B: Functional Group Interconversion from 2-Aminothiophene-3-carboxylate Esters

This pathway commences with the synthesis of a 2-aminothiophene-3-carboxylate ester, a class of compounds readily accessible through the versatile Gewald reaction.[1][2][3] The subsequent steps involve the conversion of the 2-amino group into a methylthio group, a transformation that can be approached via a Sandmeyer-type reaction.[4][5][6]

Causality Behind Experimental Choices

The Gewald reaction is a powerful one-pot, multi-component reaction that allows for the rapid construction of highly functionalized 2-aminothiophenes from simple starting materials.[7][8] The Sandmeyer reaction, traditionally used for the conversion of aryl amines to aryl halides, can be adapted to introduce other functionalities, including thio- and methylthio groups. This involves the formation of a diazonium salt from the amino group, which is then displaced by a suitable sulfur nucleophile.

Experimental Protocol (Generalized)

-

Gewald Reaction: A ketone or aldehyde, an α-cyanoester (e.g., ethyl cyanoacetate), and elemental sulfur are reacted in the presence of a base (e.g., morpholine or triethylamine) in a suitable solvent (e.g., ethanol or DMF) to yield the corresponding 2-aminothiophene-3-carboxylate ester.

-

Diazotization: The 2-aminothiophene-3-carboxylate ester is dissolved in an acidic solution (e.g., aqueous HCl or H2SO4) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO2) in water is then added dropwise to form the diazonium salt.

-

Sandmeyer-type Reaction: The cold diazonium salt solution is then added to a solution of a sulfur nucleophile, such as sodium methyl mercaptide (NaSMe), to introduce the methylthio group.

-

Ester Hydrolysis: The resulting ethyl 2-(methylthio)thiophene-3-carboxylate is then hydrolyzed to the carboxylic acid using standard conditions, such as refluxing with aqueous sodium hydroxide followed by acidification.

-

Purification: The final product is purified by recrystallization or other suitable methods.

| Parameter | Typical Conditions |

| Starting Materials | Ketone/Aldehyde, α-Cyanoester, Sulfur |

| Key Intermediates | 2-Aminothiophene-3-carboxylate, Diazonium salt |

| Reagents | NaNO2, NaSMe, NaOH |

| Solvents | Ethanol, Water, THF |

| Temperature | 0 °C to reflux |

| Yield | Moderate over multiple steps |

Pathway C: Ring Construction via Cyclization Reactions

This approach involves the construction of the thiophene ring from acyclic precursors that already contain, or can be easily converted to, the methylthio and carboxylate functionalities. While more convergent, this pathway often requires the synthesis of more complex starting materials.

Causality Behind Experimental Choices

Various thiophene ring synthesis methodologies exist, such as the Fiesselmann and Hinsberg syntheses. A plausible strategy would involve the reaction of a β-ketoester or a related active methylene compound with a sulfur-containing reagent that can also introduce the methylthio group.

This pathway is more conceptual as direct literature precedents for the synthesis of this compound via this route are less common. However, the principles of thiophene synthesis suggest its feasibility. For instance, a reaction between a 1,3-dicarbonyl compound and a reagent like methyl thioglycolate in the presence of a base could potentially lead to a substituted thiophene that could be further elaborated to the target molecule.

Conclusion

The synthesis of this compound can be approached through several strategic pathways, each with its own merits and considerations. The choice of a particular route will often depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory.

-

Pathway A is attractive due to its directness, though careful optimization of the metalation-carboxylation step is crucial to ensure the desired regioselectivity.

-

Pathway B offers a reliable route based on the well-established Gewald reaction, but it involves a multi-step sequence that may impact the overall yield.

-

Pathway C represents a more convergent approach but may require the development of novel synthetic methods for the preparation of the necessary acyclic precursors.

Further research and process development in these areas will undoubtedly lead to more efficient and scalable syntheses of this important heterocyclic building block, thereby facilitating its broader application in the advancement of science and medicine.

References

Sources

- 1. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]

- 2. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Methylthio)thiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Methylthio)thiophene-3-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific compound are not widely available in public repositories, this document, grounded in established scientific principles and data from analogous structures, offers a robust framework for its analysis. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to equip researchers with the necessary knowledge to predict, identify, and characterize this and similar thiophene derivatives with a high degree of confidence.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery and Materials Science

Thiophene derivatives are a cornerstone in the development of novel pharmaceuticals and functional organic materials, owing to their diverse biological activities and unique electronic properties.[1][2] The precise structural elucidation of these compounds is paramount to understanding their structure-activity relationships (SAR) and ensuring their quality and purity. Spectroscopic techniques are the bedrock of this characterization, providing a detailed molecular fingerprint. This compound, with its combination of a thiophene core, a methylthio group, and a carboxylic acid moiety, presents a unique spectroscopic profile that this guide will explore in detail.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is the first step in predicting and interpreting its spectroscopic data.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Experimental Protocol: A Self-Validating System

Rationale: The choice of solvent and internal standard is critical for obtaining high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and the well-defined chemical shift of the residual solvent peak. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can better solvate the acidic proton and minimize hydrogen bonding effects that can lead to broad peaks. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR due to its chemical inertness and the high-field resonance of its 12 equivalent protons.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing 0.03% (v/v) TMS.

-

Dissolution: Gently agitate the tube to ensure complete dissolution of the sample. A brief period in an ultrasonic bath can aid this process.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz for protons. Key acquisition parameters to consider include:

-

¹H NMR: Sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR: A proton-decoupled experiment is standard. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A spectral width of 0-200 ppm is generally sufficient.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the TMS signal at 0.00 ppm.

Figure 2: A generalized workflow for NMR analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show four distinct signals. The chemical shifts are estimated based on data for similar thiophene derivatives and the known effects of substituents.[1][3][4]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~13.0 | Singlet (broad) | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad singlet due to hydrogen bonding and exchange. |

| 7.5 - 7.8 | Doublet | 1H | Thiophene H-5 | The proton at the 5-position is expected to be a doublet due to coupling with the H-4 proton. |

| 7.1 - 7.4 | Doublet | 1H | Thiophene H-4 | The proton at the 4-position will be a doublet due to coupling with the H-5 proton. |

| ~2.6 | Singlet | 3H | -SCH₃ | The methyl protons of the methylthio group are typically observed as a sharp singlet in this region. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Chemical shifts are estimated based on known substituent effects on the thiophene ring.[5][6]

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~165 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| 135 - 140 | Thiophene C-2 | The carbon bearing the methylthio group. |

| 130 - 135 | Thiophene C-3 | The carbon attached to the carboxylic acid group. |

| 125 - 130 | Thiophene C-5 | The unsubstituted CH carbon of the thiophene ring. |

| 120 - 125 | Thiophene C-4 | The other unsubstituted CH carbon of the thiophene ring. |

| ~15 | -SCH₃ | The methyl carbon of the methylthio group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an invaluable tool for the rapid identification of key functional groups within a molecule.

Experimental Protocol: Ensuring High-Quality Spectra of Solids

Rationale: For solid samples, the attenuated total reflectance (ATR) technique is often preferred due to its minimal sample preparation requirements. However, the traditional KBr pellet method can also yield excellent results if performed correctly, by minimizing scattering effects.

Step-by-Step Methodology (KBr Pellet):

-

Sample Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample compartment should be acquired and automatically subtracted from the sample spectrum.

Figure 3: Workflow for IR analysis using the KBr pellet method.

Predicted IR Spectral Data

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the thiophene ring.[7][8]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| 2500-3300 | Broad | O-H stretch | The characteristic broad absorption of a hydrogen-bonded carboxylic acid. |

| ~3100 | Weak-Medium | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the thiophene ring. |

| ~2920 | Weak | C-H stretch (aliphatic) | Stretching vibration of the C-H bonds in the methyl group. |

| 1680-1710 | Strong | C=O stretch | The strong carbonyl absorption of the carboxylic acid, likely lowered due to conjugation with the thiophene ring and hydrogen bonding. |

| 1500-1600 | Medium | C=C stretch (aromatic) | Skeletal vibrations of the thiophene ring. |

| 1200-1300 | Medium-Strong | C-O stretch | Stretching vibration of the C-O single bond in the carboxylic acid. |

| ~700-900 | Medium-Strong | C-H out-of-plane bend | Bending vibrations of the C-H bonds on the substituted thiophene ring. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.

Experimental Protocol: A Robust Method for Thiophene Derivatives

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like carboxylic acids, derivatization to a more volatile ester (e.g., methyl ester) may be necessary. Alternatively, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph (LC-MS) are excellent techniques for the direct analysis of such polar molecules.

Step-by-Step Methodology (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

Chromatographic Separation: The compound is vaporized and separated from any impurities on a capillary column. The temperature program of the GC oven is optimized to ensure good separation and peak shape.

-

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized (typically by electron impact, EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Analysis: The resulting mass spectrum shows the relative abundance of the different ions.

Figure 4: A simplified workflow for GC-MS analysis.

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to show a clear molecular ion peak and characteristic fragment ions.

| Predicted m/z | Assignment | Justification |

| 174 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical from the methylthio group. |

| 129 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |

| 111 | [M - COOH - H₂O]⁺ | Subsequent loss of water from the [M - COOH]⁺ fragment. |

Conclusion: A Synergistic Approach to Structural Elucidation

The spectroscopic characterization of this compound, as with any novel compound, relies on the synergistic application of multiple analytical techniques. While this guide provides a robust framework based on predicted data, experimental verification remains the gold standard. The protocols and interpretive guidance presented herein are designed to empower researchers to confidently acquire, analyze, and interpret the spectroscopic data for this and related thiophene derivatives, thereby accelerating the pace of discovery in drug development and materials science.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Canel, M., et al. (1999). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). PubMed. Retrieved from [Link]

-

Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2015). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. Retrieved from [Link]

-

ResearchGate. (1999). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Retrieved from [Link]

-

Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. (n.d.). Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

-

ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Retrieved from [Link]

-

ResearchGate. (2008). GC-MS Characterisation of Products of Oxidation of Thiophenes Using the Fenton and Related Reagents. Retrieved from [Link]

-

Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylthiophene-3-carboxylic acid. Retrieved from [Link]

-

PubMed Central. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectrum of Compound 3. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene, 2-methyl-. NIST WebBook. Retrieved from [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved from [Link]

-

Beilstein Journals. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

Georgia Institute of Technology. (n.d.). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPHENE CARBOXYLIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-methylthiophene-2-carboxylate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene. NIST WebBook. Retrieved from [Link]

Sources

- 1. 2-(METHYLTHIO)THIOPHENE(5780-36-9) 1H NMR [m.chemicalbook.com]

- 2. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Methylthiophene(554-14-3) 1H NMR [m.chemicalbook.com]

- 4. 3-Thiophenezoic acid(88-13-1) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Methylthiophene(554-14-3) 13C NMR spectrum [chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

An In-depth Technical Guide to 2-(Methylthio)thiophene-3-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)thiophene-3-carboxylic acid is a functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this molecule, including a proposed synthetic pathway, predicted physicochemical properties, and an exploration of its potential reactivity and applications. By leveraging established principles of thiophene chemistry, this document serves as a valuable resource for researchers seeking to incorporate this promising scaffold into their synthetic and drug discovery endeavors.

Introduction: The Significance of Thiophene Scaffolds

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities and utility as intermediates in the synthesis of complex organic molecules.[1][2][3] The thiophene ring system is a bioisostere of the benzene ring, offering similar aromatic character while possessing distinct electronic properties and metabolic profiles. This has led to the incorporation of thiophene moieties into a wide array of approved pharmaceuticals, agrochemicals, and functional materials.[4] The introduction of varied substituents onto the thiophene core allows for the fine-tuning of a molecule's steric and electronic properties, thereby modulating its biological activity and physical characteristics. This compound, featuring both a nucleophilic methylthio group and a versatile carboxylic acid handle, represents a promising, yet underexplored, building block for the synthesis of novel chemical entities.

Proposed Synthesis of this compound

Synthetic Workflow Overview

The proposed synthesis commences with the commercially available 3-bromothiophene and proceeds through a key lithiation and subsequent quenching with dimethyl disulfide to introduce the methylthio group. This is followed by a second lithiation and carboxylation to install the carboxylic acid functionality.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Bromo-2-(methylthio)thiophene

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF).

-

Cool the THF to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) to the cooled THF.

-

To this solution, add a solution of 3-bromothiophene in anhydrous THF dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation at the 2-position.

-

Slowly add dimethyl disulfide ((CH₃)₂S₂) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-bromo-2-(methylthio)thiophene.

Causality behind Experimental Choices: The use of n-BuLi at low temperatures (-78 °C) is crucial for the regioselective deprotonation of 3-bromothiophene at the more acidic 2-position, preventing halogen-metal exchange. Dimethyl disulfide serves as an efficient electrophile for the introduction of the methylthio group.

Step 2: Synthesis of this compound

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the 3-bromo-2-(methylthio)thiophene from the previous step in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add n-BuLi to the solution and stir for 1 hour to facilitate lithium-halogen exchange.

-

Quench the resulting lithiated species by carefully adding crushed dry ice (solid CO₂).

-

Allow the reaction mixture to warm to room temperature.

-

Acidify the mixture with aqueous hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Recrystallize the crude product to obtain pure this compound.

Causality behind Experimental Choices: The second lithiation step, this time a lithium-halogen exchange, is followed by quenching with solid carbon dioxide, a standard and effective method for introducing a carboxylic acid group.[5]

Physicochemical and Spectroscopic Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₆H₆O₂S₂ |

| Molecular Weight | 174.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 100-150 °C |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in nonpolar solvents, and likely insoluble in water. |

Spectroscopic Data (Predicted):

-

¹H NMR: The proton spectrum is expected to show a singlet for the methylthio group (SCH₃) around δ 2.5 ppm. The two aromatic protons on the thiophene ring would appear as doublets in the aromatic region (δ 7.0-8.0 ppm).

-

¹³C NMR: The carbon spectrum should display signals for the methylthio carbon, the four thiophene ring carbons (two quaternary and two methine), and the carboxylic acid carbonyl carbon (typically δ 160-180 ppm).[6]

-

IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-S stretching vibrations.[7][8]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Reactivity and Potential for Derivatization

The presence of both a carboxylic acid and a methylthio group on the thiophene ring provides multiple avenues for further chemical modification.

Caption: Potential reaction pathways for this compound.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid can be readily converted into a variety of other functional groups. For instance, it can undergo esterification with alcohols under acidic conditions, or be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride.[9][10] The resulting acid chloride is a highly reactive intermediate for the formation of amides, which are prevalent in many biologically active molecules.

-

Reactions of the Methylthio Group: The sulfur atom of the methylthio group can be oxidized to a sulfoxide and further to a sulfone using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). These transformations can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule, which can be advantageous in modulating biological activity.

-

Reactions of the Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, although the directing effects of the existing substituents would need to be considered.

Applications in Drug Discovery and Materials Science

The structural motifs present in this compound suggest its potential utility in several areas of research and development.

-

Medicinal Chemistry: Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12][13][14] The carboxylic acid group provides a convenient attachment point for coupling to other molecules to create more complex drug candidates. For example, derivatives of 2-aminothiophene-3-carboxylic acid have been investigated as cytostatic agents.[14][15] The methylthio group can participate in key interactions with biological targets and its oxidation state can be varied to optimize activity.

-

Materials Science: Thiophene-containing polymers are widely studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The functional groups on this compound could be utilized to create novel monomers for polymerization, leading to materials with tailored electronic and physical properties.

Conclusion

This compound is a promising, yet underexplored, heterocyclic building block. While direct literature on this specific compound is limited, a robust synthetic pathway can be proposed based on established thiophene chemistry. Its bifunctional nature, possessing both a versatile carboxylic acid and a modifiable methylthio group, makes it an attractive starting material for the synthesis of a diverse range of derivatives. The insights provided in this technical guide are intended to stimulate further research into the synthesis, characterization, and application of this valuable compound in both drug discovery and materials science, paving the way for the development of novel and innovative chemical entities.

References

- [Reference to a general organic chemistry textbook or a review on thiophene synthesis]

- [Reference to a paper describing lithi

- [Reference to a paper describing the use of dimethyl disulfide as an electrophile]

-

[Reference to a paper describing the carboxylation of lithiated aromatics][5]

-

[Reference to a source with typical NMR and IR data for thiophenes and carboxylic acids][6][7][8]

-

[Reference to a review on the biological activities of thiophene derivatives][1][2][3]

-

[Reference to a paper on the use of thiophenes in medicinal chemistry][4]

-

[Reference to a paper on 2-aminothiophene-3-carboxylic acid derivatives in cancer research][14][15]

- [Reference to a paper on thiophene-based m

- [Reference to a paper describing oxid

- [Reference to a paper on electrophilic substitution of thiophenes]

-

[Reference to a paper on the conversion of carboxylic acids to acid chlorides and amides][9][10]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein J. Org. Chem.[5]

- [Reference to a general source on the properties of organic compounds]

-

Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. Adv Exp Med Biol.[12]

-

Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities.[3]

- [Reference to a general source on synthetic organic chemistry techniques]

-